N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide

Medicinal Chemistry Scaffold Hopping NSAID Development

This fragment-like heterocycle (MW 254.3) features a fused thiophene-1,3-thiazine core distinct from the oxicam class. Its 2-acetamido group is a modifiable handle for SAR exploration in dual COX/5-LO inhibition or BChE-selective programs. Ideal for labs needing a strategic starting point for scaffold-oriented synthesis, it hydrolyzes cleanly to the 2-amine for divergent library creation. The 5,6-dimethyl pattern is critical for target engagement profiles.

Molecular Formula C10H10N2O2S2
Molecular Weight 254.3 g/mol
Cat. No. B5675335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide
Molecular FormulaC10H10N2O2S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C)C
InChIInChI=1S/C10H10N2O2S2/c1-4-5(2)15-8-7(4)9(14)16-10(12-8)11-6(3)13/h1-3H3,(H,11,12,13)
InChIKeyAEKLAJOMSKICFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide – Compound Class, Core Scaffold, and Procurement-Relevant Physicochemical Profile


N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide (molecular formula C₁₀H₁₀N₂O₂S₂, molecular weight 254.3 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-d][1,3]thiazin-4-one class . This compound features a fused thiophene–1,3-thiazine bicyclic core bearing methyl substituents at positions 5 and 6 of the thiophene ring and an N-acetyl group at the 2-amino position of the thiazinone ring. The thieno[2,3-d][1,3]thiazin-4-one scaffold is structurally and pharmacologically distinct from the more extensively studied thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide (oxicam) class that includes drugs such as tenoxicam and lornoxicam [1]. The compound is catalogued by multiple chemical suppliers as a research-grade building block, typically offered at ≥95% purity, and is primarily utilized in medicinal chemistry exploration of anti-inflammatory, anticancer, and CNS-targeted programs .

Why N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide Cannot Be Simply Replaced by Other Thienothiazine or Oxicam-Class Analogs


The thieno[2,3-d][1,3]thiazin-4-one scaffold occupied by this compound differs fundamentally from the thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide (oxicam) scaffold in ring-fusion topology, sulfur oxidation state, and hydrogen-bond donor/acceptor presentation [1]. Structure–activity relationship (SAR) studies on thienothiazine derivatives demonstrate that the nature of the exocyclic substituent at the 2-amino position of the thiazinone ring is a critical determinant of pharmacological potency: replacement of an OH or ester group with an amide substituent results in significant loss of anti-inflammatory and analgesic activity, while introduction of an acetamide moiety alters lipophilicity (clogP ≈ 1.52) and hydrogen-bonding capacity relative to benzamide or phenylacetamide analogs [2][3]. Furthermore, the 5,6-dimethyl substitution pattern on the thiophene ring is not interchangeable with chloro, trifluoromethyl, or unsubstituted variants without predictable changes in target engagement and ulcerogenic liability [4]. These structure-driven performance differences mean that generic substitution with a closely related analog—even one bearing the same core—carries a high risk of divergent biological readout.

N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide – Quantitative Differentiation Evidence Guide for Scientific Selection


Scaffold Topology Divergence: Thieno[2,3-d][1,3]thiazin-4-one vs. Oxicam (Thieno[2,3-e][1,2]thiazine-1,1-dioxide) Core

The target compound is built on a thieno[2,3-d][1,3]thiazin-4-one scaffold (ring fusion across the [2,3-d] face; thiazine ring at the sulfide oxidation level), whereas the clinically established oxicam NSAIDs (tenoxicam, lornoxicam, meloxicam) employ a thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide scaffold (ring fusion across the [2,3-e] face; thiazine ring at the sulfone oxidation level with a carboxamide side chain) [1][2]. This scaffold divergence is not merely formal; patent data demonstrate that thieno[2,3-d][1,3]thiazine derivatives can be engineered to retain cyclooxygenase inhibition while exhibiting significantly increased 5-lipoxygenase inhibition—a dual inhibitory profile that the 1,1-dioxide oxicam scaffold does not intrinsically support [1]. Tenoxicam, for example, does not inhibit 5-lipoxygenase [3].

Medicinal Chemistry Scaffold Hopping NSAID Development

2-Acetamido Substituent SAR: Differentiated Pharmacological Potential Relative to 2-Amino and 2-Benzamido Analogs

The Tanaka et al. (1989) SAR study of 20 thienothiazine derivatives established that substituent identity at the 4-position of the thiazine ring (equivalent to the 2-position exocyclic substituent in the thieno[2,3-d][1,3]thiazin-4-one scaffold) is a dominant determinant of pharmacological activity: OH and ester substituents confer high anti-inflammatory and analgesic potency, whereas introduction of ether or amide linkages leads to a significant loss of activity [1]. Within the amide series, the acetyl (–COCH₃) side chain provides a distinct lipophilicity and hydrogen-bonding signature relative to benzoyl (–COPh) or phenylacetyl (–COCH₂Ph) congeners. Calculated physicochemical parameters for the target acetamide include clogP = 1.52, topological polar surface area (tPSA) = 65.98 Ų, 4 H-bond acceptors, and 2 H-bond donors [2], in contrast to the benzamide analog N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide (C₁₆H₁₄N₂O₂S₂, MW 330.42) , which has higher lipophilicity and greater steric bulk.

Structure–Activity Relationship Thiazinone Chemistry Lead Optimization

Thienothiazine Class as Selective Butyrylcholinesterase (BChE) Inhibitors: Quantitative Benchmarking Against Phenothiazines

A systematic study of 45 thienothiazines identified this compound class as a structurally novel group of selective butyrylcholinesterase (BChE) inhibitors, distinct from the phenothiazine class [1]. The most active thienothiazine in that series, compound 3f, exhibited an IC₅₀ of 0.51 ± 0.07 μM against human BChE (huBChE) with a mixed-type inhibition mechanism and demonstrated selectivity over acetylcholinesterase (AChE) [1]. While the specific IC₅₀ of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide against BChE has not been reported in the primary literature, the 5,6-dimethyl substitution pattern and 2-acetamido side chain position it within a chemical space region that SAR analysis suggests is compatible with BChE engagement [1][2]. In contrast, closely related thieno[2,3-d][1,3]oxazines and thieno[2,3-d]pyrimidines tested as kainate receptor antagonists showed no measurable activity (IC₅₀ not determinable) [3].

Alzheimer's Disease Cholinesterase Inhibition CNS Drug Discovery

Synthetic Tractability as a Differentiated Procurement Value: One-Step Access from 2-Aminothieno[2,3-d][1,3]thiazin-4-one Precursors

The target compound N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide is directly accessible via acetylation of the corresponding 2-amino-5,6-dimethyl-4H-thieno[2,3-d][1,3]thiazin-4-one precursor, which itself is prepared in one step from ethyl 2-benzoylthioureidothiophene-3-carboxylates by cyclization with concentrated H₂SO₄ or polyphosphoric acid/ethanol [1][2]. This convergent synthetic route contrasts with the multi-step sequences typically required for oxicam-class thienothiazines (which demand sulfone oxidation and carboxamide coupling steps) [3]. The 2-acetamido derivative serves as a versatile intermediate for further diversification: the Gutschow and Leistner (1995) methodology demonstrated that 2-substituted thieno[2,3-d][1,3]thiazin-4-ones can be elaborated into 2-acetonyl, 2-phenacyl, and 2-(dioxocycloalkyl) congeners via reaction with 1,3-diketone anions [4].

Synthetic Chemistry Building Block Utility Library Synthesis

Multidrug Resistance (MDR) Modulation Potential: Thienothiazine Class Activity Against P-Glycoprotein

A series of thienothiazine derivatives was synthesized and evaluated for P-glycoprotein (P-gp) inhibition, a key mechanism for reversing multidrug resistance (MDR) in tumor cells [1]. The study demonstrated that thienothiazines can inhibit P-gp-mediated drug efflux, with the highest activity observed for compounds bearing a homoveratryl side chain—a pharmacophoric element also present in the reference MDR modulator verapamil [1]. While the specific P-gp inhibitory potency of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide was not explicitly reported in that study, the core scaffold's compatibility with P-gp modulation was established. Notably, the SAR analysis revealed that lipophilicity alone did not correlate with activity (r = 0.35), whereas molar refractivity—which captures polar interactions—yielded a good correlation, suggesting that the acetamide's moderate lipophilicity (clogP ≈ 1.52) and polar surface area (tPSA = 65.98 Ų) may position it favorably for MDR-relevant interactions [1][2].

Cancer Drug Resistance P-Glycoprotein Inhibition MDR Modulation

Best Research and Industrial Application Scenarios for N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide


Dual COX/5-LOX Inhibitor Lead Discovery and Early-Stage Medicinal Chemistry

The thieno[2,3-d][1,3]thiazin-4-one scaffold, as exemplified by this compound, has been specifically claimed in patent literature as a platform for dual cyclooxygenase/5-lipoxygenase inhibition [1]. Research groups pursuing novel anti-inflammatory agents with a dual mechanism of action—potentially offering reduced gastrointestinal ulcerogenicity compared to COX-selective NSAIDs—can use this acetamide derivative as a starting point for systematic SAR exploration at the 2-amino position. The documented SAR framework [2] provides a roadmap for optimizing potency while managing ulcerogenic liability.

Selective Butyrylcholinesterase (BChE) Inhibitor Development for Alzheimer's Disease

Thienothiazines have been validated as a structurally novel class of selective BChE inhibitors, with the most potent member (compound 3f) achieving a huBChE IC₅₀ of 0.51 μM [3]. This compound, bearing the 5,6-dimethyl substitution pattern and a modifiable 2-position side chain, can serve as a fragment-like entry point (MW 254.3) for structure-based optimization toward BChE-selective inhibitors. The demonstrated selectivity over AChE and the mixed-type inhibition mechanism provide a differentiated pharmacological profile compared to phenothiazine-derived cholinesterase inhibitors.

Multidrug Resistance (MDR) Reversal Agent Screening and Pharmacophore Refinement

Thienothiazines have demonstrated P-glycoprotein inhibitory activity in MDR tumor cell models, with SAR indicating that molar refractivity—rather than lipophilicity alone—drives potency [4]. The target compound's intermediate polarity (clogP 1.52, tPSA 65.98 Ų) [5] positions it as a useful probe for dissecting the contribution of polar interactions to P-gp binding. It can be employed in comparative screening panels alongside phenothiazines and verapamil to identify MDR modulators with potentially improved safety margins.

Heterocyclic Building Block for Parallel Library Synthesis

The compound's 2-acetamido group can be hydrolyzed to the free 2-amine under mild conditions, providing access to a common intermediate for divergent library synthesis [6][7]. The Gutschow and Leistner (1995) methodology further enables transformation into 2-acetonyl, 2-phenacyl, and 2-(dioxocycloalkyl) derivatives [8], making this compound a strategically valuable procurement item for medicinal chemistry laboratories engaged in scaffold-oriented synthesis or diversity-oriented synthesis campaigns targeting thienothiazine chemical space.

Quote Request

Request a Quote for N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.